molecular formula C14H21F2N3O2 B7347952 5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide

5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide

Cat. No. B7347952
M. Wt: 301.33 g/mol
InChI Key: KFJYTRFZMYJHIN-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.

Scientific Research Applications

This compound has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been reported to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide in lab experiments is its potency and selectivity for COX-2 enzyme inhibition. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 5-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide. One potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have anticancer effects in animal models. Another direction is to study its effects on other inflammatory pathways and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to determine its safety and toxicity profile in humans.

Synthesis Methods

The synthesis of 5-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 1-ethyl-1-cyclohexene with 2,2-difluoroethylamine to yield the intermediate, which is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to obtain the final product.

properties

IUPAC Name

5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O2/c1-3-21-12-7-5-4-6-9(12)17-14(20)10-8-11(13(15)16)19(2)18-10/h8-9,12-13H,3-7H2,1-2H3,(H,17,20)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJYTRFZMYJHIN-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1NC(=O)C2=NN(C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1NC(=O)C2=NN(C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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